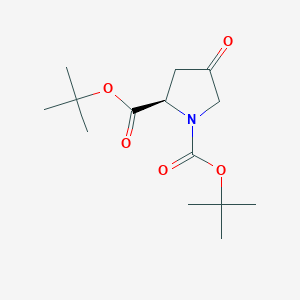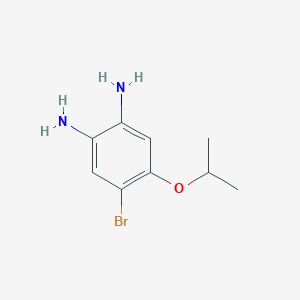
5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole
Overview
Description
5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole is a chemical compound with the CAS Number: 1403483-76-0 . It has a molecular weight of 285.16 . The IUPAC name for this compound is 5-bromo-1-tert-butyl-6-fluoro-2-methyl-1H-benzimidazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BrFN2/c1-7-15-10-5-8 (13)9 (14)6-11 (10)16 (7)12 (2,3)4/h5-6H,1-4H3 . This indicates that the compound has a benzimidazole core with bromo, fluoro, tert-butyl, and methyl substituents.Physical and Chemical Properties Analysis
The compound has a molecular weight of 285.16 . The InChI code is 1S/C12H14BrFN2/c1-7-15-10-5-8 (13)9 (14)6-11 (10)16 (7)12 (2,3)4/h5-6H,1-4H3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
X-ray Diffraction Structures in Drug Design
A study by Ribeiro Morais et al. (2012) focused on the compounds related to 5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole, specifically analyzing their structure using NMR NOESY experiments and X-ray diffraction analysis. This research is significant in drug design, particularly in the development of amyloid-avid probes, highlighting the compound's utility in structural elucidation for medicinal chemistry (Ribeiro Morais et al., 2012).
Antitumor Applications
Shi et al. (1996) synthesized a series of benzothiazoles, which include structural elements similar to this compound, demonstrating potent inhibitory activity against human breast cancer cell lines. This suggests the potential of such compounds in the development of anticancer therapies (Shi et al., 1996).
Photophysical and Sensory Applications
Diana et al. (2020) developed a highly water-soluble fluorescent and colorimetric pH probe using a compound structurally related to this compound. This research indicates the utility of such compounds in developing pH sensors and fluorescence-based tools for various scientific applications (Diana et al., 2020).
Catalytic and Synthetic Chemistry
Yen et al. (2006) explored the use of benzothiazole, a compound similar to this compound, in forming nickel pincer complexes. These complexes demonstrate significant catalytic activity, particularly in Mizoroki−Heck coupling reactions, showing the compound's relevance in synthetic and organometallic chemistry (Yen et al., 2006).
Chromogenic Applications
Johnson and Florence (1975) investigated pyridylazo dyestuffs, structurally related to this compound, as chromogenic reagents. Their study provides insights into the application of such compounds in colorimetric analysis and the elucidation of metal complex spectra, relevant in analytical chemistry (Johnson & Florence, 1975).
Safety and Hazards
Mechanism of Action
The mode of action of these compounds often involves interaction with various biological targets, leading to changes in cellular processes and pathways. The specific targets and mode of action can vary widely depending on the exact structure and functional groups present in the compound .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, can also vary based on the compound’s chemical properties. Factors such as solubility, stability, and molecular size can influence how readily the compound is absorbed and distributed, how it is metabolized by enzymes in the body, and how it is ultimately excreted .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or enzymes that can interact with it. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Properties
IUPAC Name |
5-bromo-1-tert-butyl-6-fluoro-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2/c1-7-15-10-5-8(13)9(14)6-11(10)16(7)12(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWRDBXXHXZZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C(C)(C)C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


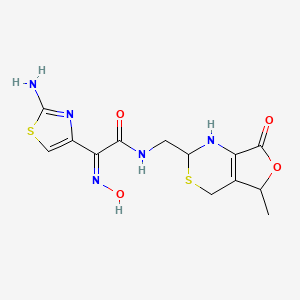

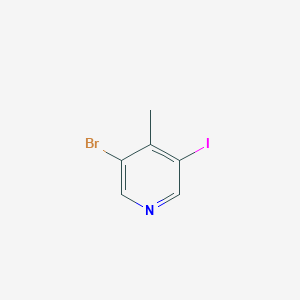
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
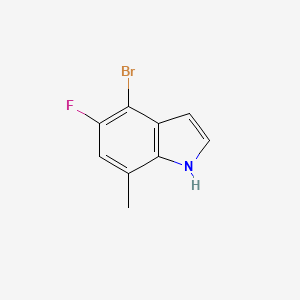
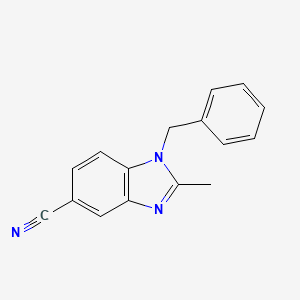
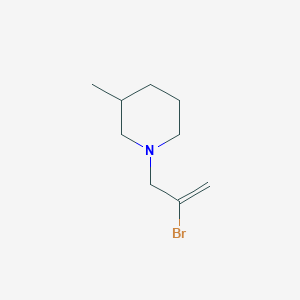
![8-Bromo-6-methyltetrazolo[1,5-a]pyridine](/img/structure/B1528148.png)
![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)

![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)
